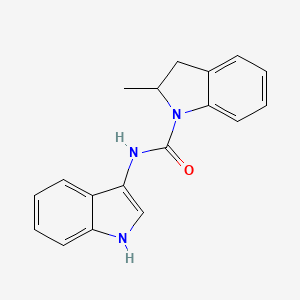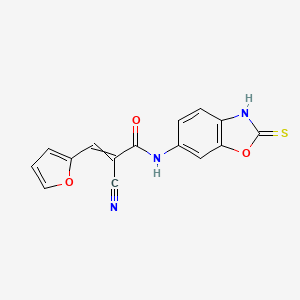![molecular formula C20H22N6O2S B2716960 N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 941948-03-4](/img/structure/B2716960.png)
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H22N6O2S and its molecular weight is 410.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Studies
Pyrazolo[3,4-d]pyrimidines, including compounds structurally related to the one , have been synthesized and studied for their biological activities. For example, a study explored the synthesis of various 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and tested them for antiviral and antitumor activities. Among these, certain guanosine analogs showed significant activity against measles and moderate antitumor activity against leukemia (Petrie et al., 1985).
Anticancer and Anti-Inflammatory Agents
Pyrazolo[3,4-d]pyrimidines have been evaluated as potential anticancer and anti-inflammatory agents. A study synthesized novel pyrazolopyrimidines derivatives and screened them for cytotoxic activity against cancer cell lines, as well as for their ability to inhibit 5-lipoxygenase. This research contributed to understanding the structure-activity relationship of these compounds (Rahmouni et al., 2016).
Herbicidal Activity
Some derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized and tested for herbicidal activity. A study focusing on novel 5-substituted benzamido-6-arylamino-pyrazolo[3,4-d]pyrimidin-4-one derivatives found significant inhibition activity against certain plants, suggesting potential applications in agriculture (Luo et al., 2019).
Antitubercular Activity
Research has been conducted on benzofuran and benzo[d]isothiazole derivatives, which are structurally related to the compound , for their potential in inhibiting Mycobacterium tuberculosis. These studies involve the design, synthesis, and biological screening of compounds for their effectiveness against tuberculosis (Reddy et al., 2014).
Antiviral Activities
Derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their antiviral activities. For instance, certain compounds were found to possess significant antiviral activities against bird flu influenza (Hebishy et al., 2020).
Antimicrobial and Antifungal Applications
These compounds have also been explored for their potential as antimicrobial and antifungal agents. Various studies synthesized novel derivatives and tested them for activity against bacteria and fungi, showing promising results in some cases (Idrees et al., 2020).
Tumor Imaging with Positron Emission Tomography
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for tumor imaging using positron emission tomography (PET), highlighting their potential in medical diagnostics (Xu et al., 2012).
Eigenschaften
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-3-8-21-17-14-12-23-26(18(14)25-20(24-17)29-2)10-9-22-19(27)16-11-13-6-4-5-7-15(13)28-16/h4-7,11-12H,3,8-10H2,1-2H3,(H,22,27)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKFYSQKIIVVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2716877.png)
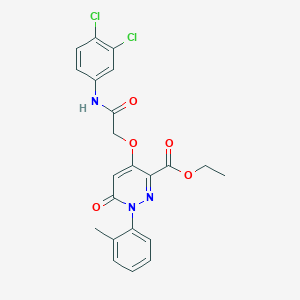
![N-cyclohexyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2716881.png)
![1-(4-methoxybenzyl)-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2716882.png)
![N-(4-chloro-2-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2716885.png)
![N-(4-ethoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2716886.png)
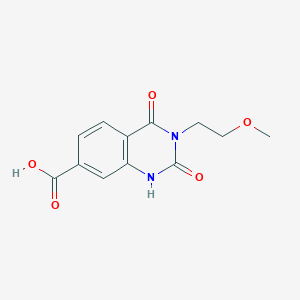


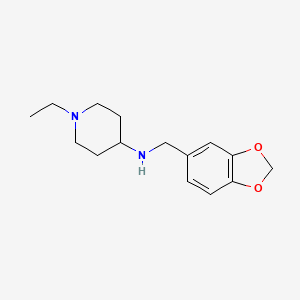
![2,6-bis(4-chlorophenyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2716895.png)

